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molecular formula C10H10O3 B3251395 7-Methoxychroman-2-one CAS No. 20921-02-2

7-Methoxychroman-2-one

Cat. No. B3251395
M. Wt: 178.18 g/mol
InChI Key: JHGVLAHJJNKSAW-UHFFFAOYSA-N
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Patent
US06867224B2

Procedure details

Compound 14A was prepared by hydrogenation of 7-methoxy-chromen-2-one catalyzed by 10% Pd/C in 96% yield. MS: 179 (M+1)+. Preparation of 3-(2-Hydroxy-4-methoxy-5-thiocyanato-phenyl)-propionic acid methyl ester (Compound 14B)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-Hydroxy-4-methoxy-5-thiocyanato-phenyl)-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Compound 14B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9](=[O:13])[O:10]2)=[CH:5][CH:4]=1.COC(=O)CCC1C=C(SC#N)C(OC)=CC=1O>[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:13])[O:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CC(OC2=C1)=O
Step Two
Name
3-(2-Hydroxy-4-methoxy-5-thiocyanato-phenyl)-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC1=C(C=C(C(=C1)SC#N)OC)O)=O
Name
Compound 14B
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC1=C(C=C(C(=C1)SC#N)OC)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(OC2=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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